Rifampicine Quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

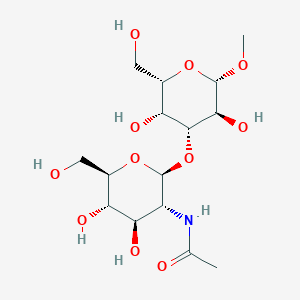

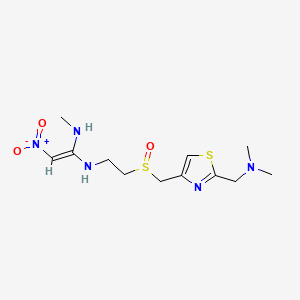

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .

Molecular Structure Analysis

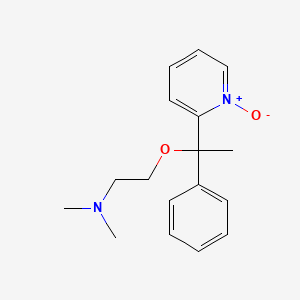

Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .Chemical Reactions Analysis

Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .Physical and Chemical Properties Analysis

Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Maladies neurodégénératives

La Rifampicine Quinone a été étudiée pour son utilisation potentielle dans les maladies neurodégénératives telles que la maladie de Parkinson {svg_1}. Il a été constaté qu'elle réduisait les réponses inflammatoires microgliales et la neurodégénérescence induite in vitro par les agrégats fibrillaires d'α-synucléine {svg_2}. Cela suggère qu'elle pourrait potentiellement être utilisée comme agent thérapeutique dans le traitement des maladies neurodégénératives.

Activité anti-inflammatoire

La this compound a montré une activité anti-inflammatoire dans les cultures de cellules microgliales du cerveau {svg_3}. Il a été constaté qu'elle réduisait la sécrétion de cytokines inflammatoires prototypiques (TNF-α, IL-6) et la poussée de stress oxydatif dans les cellules microgliales activées avec des agrégats fibrillaires d'αS {svg_4}.

Neuroprotection

La this compound a démontré des activités neuroprotectrices {svg_5}. Il a été constaté qu'elle était plus efficace que la Rifampicine pour protéger les cellules neuronales des facteurs toxiques sécrétés par les microglies activées par les fibrilles d'αS {svg_6}.

Contrôle du stress oxydatif

Le contrôle du stress oxydatif par la this compound dépend essentiellement de l'inhibition de la PI3K {svg_7}. Cela suggère qu'elle pourrait potentiellement être utilisée dans des traitements visant à contrôler le stress oxydatif.

Tests et dosages de qualité

La this compound est utilisée comme étalon de référence USP, destiné à être utilisé dans des tests de qualité et des dosages spécifiques, comme spécifié dans les compendia USP {svg_8}. Cela indique son importance dans le contrôle de la qualité pharmaceutique.

Safety and Hazards

Mécanisme D'action

Target of Action

Rifampicin Quinone, a derivative of the antibiotic Rifampicin, primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacterial cells . In addition, Rifampicin Quinone has been shown to interact with microglial cells activated by fibrillary forms of recombinant human α-synuclein .

Mode of Action

Rifampicin Quinone operates by inhibiting the microbial RNAP . It forms a stable drug-enzyme complex, thereby impeding RNA synthesis . This interaction reduces the affinity of RNAP for short RNA transcripts .

Biochemical Pathways

Rifampicin Quinone affects several biochemical pathways. It has been found to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release are probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Result of Action

Rifampicin Quinone has been shown to reduce microglial activation more effectively than its parent compound, Rifampicin . It also controls oxidative stress, which is essentially dependent on PI3K inhibition . Furthermore, Rifampicin Quinone is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-synuclein fibrils .

Action Environment

The efficacy of Rifampicin Quinone can be influenced by environmental factors. For instance, the stability of Rifampicin, the parent compound of Rifampicin Quinone, is known to be temperature-dependent

Analyse Biochimique

Biochemical Properties

Rifampicin Quinone has been found to interact with various enzymes and proteins. It has been shown to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-Synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release was probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Cellular Effects

Rifampicin Quinone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce microglial activation more effectively than its parent compound, Rifampicin . It also is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-Synuclein fibrils .

Molecular Mechanism

The molecular mechanism of action of Rifampicin Quinone involves its interaction with various biomolecules. It appears to exert its effects at the molecular level through inhibition of both PI3K- and non-PI3K-dependent signaling events . This leads to a reduction in the secretion of inflammatory cytokines and a decrease in oxidative stress .

Temporal Effects in Laboratory Settings

Rifampicin Quinone has been found to undergo a chemical conversion to Rifampicin that is temperature dependent . This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) and results in an increase in antimicrobial activity .

Metabolic Pathways

The major metabolic pathways of Rifampicin, from which Rifampicin Quinone is derived, transformed by the fungus Cunninghamella elegans were oxidation, demethylation and mono-oxidation .

Transport and Distribution

Rifampicin, the parent compound of Rifampicin Quinone, is known to be a potent inducer of both cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system . This suggests that Rifampicin Quinone may also interact with these systems, influencing its transport and distribution within cells and tissues.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rifampicin Quinone involves the oxidation of Rifampicin to produce Rifampicin Quinone.", "Starting Materials": [ "Rifampicin" ], "Reaction": [ "Oxidation of Rifampicin using a suitable oxidizing agent such as lead tetraacetate or manganese dioxide.", "Purification of the product to obtain Rifampicin Quinone." ] } | |

Numéro CAS |

13983-13-6 |

Formule moléculaire |

C43H56N4O12 |

Poids moléculaire |

820.9 g/mol |

Nom IUPAC |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

Clé InChI |

IHHAOHNZEKYBLG-WLSIYKJHSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)/C |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

Synonymes |

1,4-Dideoxy-1,4-dihydro-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; Rifampin Quinone; 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-[N-(4-methyl-1-piperazinyl)formimidoyl]-2,7-(epoxypentadeca[1,11,13]trien |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.